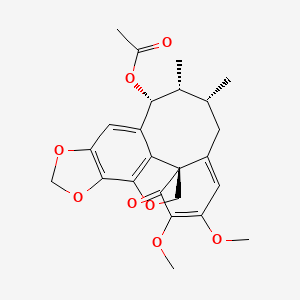

Schiarisanrin B

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H26O8 |

|---|---|

Molecular Weight |

442.5 g/mol |

IUPAC Name |

[(1S,12R,13R,14R)-18,19-dimethoxy-13,14-dimethyl-20-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,18-pentaen-12-yl] acetate |

InChI |

InChI=1S/C24H26O8/c1-11-6-14-7-16(27-4)21(28-5)23(26)24(14)9-29-22-18(24)15(8-17-20(22)31-10-30-17)19(12(11)2)32-13(3)25/h7-8,11-12,19H,6,9-10H2,1-5H3/t11-,12-,19-,24+/m1/s1 |

InChI Key |

AYMKCFZZJXCHQJ-RRKJVJHVSA-N |

Isomeric SMILES |

C[C@@H]1CC2=CC(=C(C(=O)[C@@]23COC4=C3C(=CC5=C4OCO5)[C@@H]([C@@H]1C)OC(=O)C)OC)OC |

Canonical SMILES |

CC1CC2=CC(=C(C(=O)C23COC4=C3C(=CC5=C4OCO5)C(C1C)OC(=O)C)OC)OC |

Origin of Product |

United States |

Foundational & Exploratory

Schiarisanrin B: A Multifaceted Inhibitor of Cancer Cell Proliferation and Survival

An In-depth Technical Guide on the Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Schiarisanrin B, a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, has emerged as a promising natural compound with potent anti-cancer properties. This technical guide provides a comprehensive overview of the molecular mechanisms through which this compound exerts its effects on cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Core Mechanisms of Action

This compound combats cancer through a multi-pronged approach, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest, thereby inhibiting the uncontrolled proliferation of cancer cells. It also demonstrates the ability to impede cell migration and invasion, critical processes in tumor metastasis. These effects are orchestrated through the modulation of a complex network of intracellular signaling pathways.

Induction of Apoptosis

This compound triggers apoptosis in various cancer cell lines through both intrinsic and extrinsic pathways. A key mechanism involves the induction of endoplasmic reticulum (ER) stress, leading to the unfolded protein response (UPR). This is often mediated by the upregulation of C/EBP homologous protein (CHOP), a key transcription factor in ER stress-mediated apoptosis[1][2][3].

The apoptotic cascade initiated by this compound is further characterized by:

-

Alteration of Mitochondrial Membrane Potential: A decrease in the mitochondrial membrane potential (ΔΨm) is a critical event in the intrinsic apoptotic pathway. Studies have shown that this compound treatment leads to a significant loss of ΔΨm in a dose-dependent manner[4].

-

Modulation of Apoptosis-Related Proteins: this compound effectively regulates the expression of key proteins in the apoptotic machinery. It upregulates the expression of pro-apoptotic proteins such as Bax and downregulates the anti-apoptotic protein Bcl-2, thereby increasing the Bax/Bcl-2 ratio which favors apoptosis. This is followed by the activation of caspase cascades, evidenced by the increased expression of cleaved caspase-3 and cleaved caspase-9, and the subsequent cleavage of poly (ADP-ribose) polymerase (PARP)[4][5].

Cell Cycle Arrest

This compound effectively halts the progression of the cell cycle, primarily at the G0/G1 phase, in a variety of cancer cells[1][3][4]. This arrest prevents cancer cells from entering the S phase (DNA synthesis) and subsequently the M phase (mitosis), thereby inhibiting their proliferation. This is achieved by downregulating the expression of key cell cycle regulatory proteins, including Cyclin D1 and cyclin-dependent kinases (CDKs) such as CDK4 and CDK6[4][5].

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative data on the efficacy of this compound in various cancer cell lines.

| Cell Line | Cancer Type | IC50 Value (µM) at 48h | Reference |

| HCCC-9810 | Cholangiocarcinoma | 40 ± 1.6 | [4] |

| RBE | Cholangiocarcinoma | 70 ± 2.6 | [4] |

| HCT116 | Colon Cancer | Most sensitive | [1] |

| HT29 | Colon Cancer | Sensitive | [1] |

| SW620 | Colon Cancer | Sensitive | [1] |

| Caco-2 | Colon Cancer | Not statistically significant | [1] |

| 143B | Osteosarcoma | Not specified | [6] |

| MG63 | Osteosarcoma | Not specified | [6] |

| Saos2 | Osteosarcoma | Not specified | [6] |

| U2OS | Osteosarcoma | Not specified | [6] |

| MDA-MB-231 | Triple-Negative Breast Cancer | Not specified | [7] |

| BT-549 | Triple-Negative Breast Cancer | Not specified | [7] |

| MDA-MB-468 | Triple-Negative Breast Cancer | Not specified | [7] |

| Cell Line | Treatment Condition | Percentage of Apoptotic Cells (Early + Late) | Reference |

| HCCC-9810 | Control (0 µM Sch B) | 9.9% | [4] |

| HCCC-9810 | 20 µM Sch B for 48h | Not specified | [4] |

| HCCC-9810 | 40 µM Sch B for 48h | Not specified | [4] |

| HCCC-9810 | 80 µM Sch B for 48h | 66.8% | [4] |

| RBE | Control (0 µM Sch B) | 10.6% | [4] |

| RBE | 20 µM Sch B for 48h | Not specified | [4] |

| RBE | 40 µM Sch B for 48h | Not specified | [4] |

| RBE | 80 µM Sch B for 48h | 71.1% | [4] |

| HCT116 | Increasing concentrations of Sch B for 48h | Dose-dependent increase | [1] |

| Cell Line | Treatment Condition | Cell Cycle Phase Distribution (G0/G1) | Reference |

| HCCC-9810 | Control (0 µM Sch B) | 82.94% | [4] |

| HCCC-9810 | 80 µM Sch B for 48h | 95.75% | [4] |

| RBE | Control (0 µM Sch B) | 81.9% | [4] |

| RBE | 80 µM Sch B for 48h | 96.62% | [4] |

| HCT116 | Sch B treatment | Accumulation in G0/G1 phase | [1] |

Key Signaling Pathways Modulated by this compound

This compound exerts its anti-cancer effects by targeting multiple critical signaling pathways that regulate cell growth, survival, and metastasis.

CHOP-Mediated Apoptosis Pathway

Caption: this compound induces ER stress, leading to the UPR and CHOP upregulation, ultimately triggering apoptosis.

PI3K/Akt/mTOR Signaling Pathway

Caption: this compound inhibits the PI3K/Akt/mTOR pathway, leading to decreased cell proliferation and increased apoptosis.

STAT3 Signaling Pathway

Caption: this compound suppresses STAT3 phosphorylation and nuclear translocation, inhibiting the expression of survival and proliferation genes.

Experimental Protocols

This section details the methodologies for key experiments cited in the investigation of this compound's anti-cancer effects.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells (e.g., HCCC-9810, RBE) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 40, 80, 160 µM) for 24, 48, and 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The cell viability is expressed as a percentage of the control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Treatment: Treat cancer cells with different concentrations of this compound (e.g., 0, 20, 40, 80 µM) for 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, and Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Cell Cycle Analysis (PI Staining)

-

Cell Treatment: Treat cancer cells with various concentrations of this compound for 48 hours.

-

Cell Fixation: Harvest the cells, wash with PBS, and fix in 70% ice-cold ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and Propidium Iodide (50 µg/mL). Incubate for 30 minutes at 37°C in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis

-

Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk and then incubate with primary antibodies against target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, Cyclin D1, p-STAT3, β-actin) overnight at 4°C.

-

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis is used to quantify the protein expression levels relative to a loading control (e.g., β-actin).

In Vivo Xenograft Model

-

Cell Implantation: Subcutaneously inject cancer cells (e.g., HCCC-9810) into the flank of athymic nude mice.

-

Tumor Growth and Treatment: Once the tumors reach a palpable size, randomly assign the mice to control and treatment groups. Administer this compound (e.g., by intraperitoneal injection) at a specified dose and schedule.

-

Tumor Measurement: Measure the tumor volume periodically using calipers.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, western blotting).

Conclusion

This compound demonstrates significant potential as a multi-targeted anti-cancer agent. Its ability to induce apoptosis and cell cycle arrest, coupled with its inhibitory effects on key oncogenic signaling pathways, provides a strong rationale for its further investigation and development as a novel therapeutic for a range of malignancies. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this promising natural compound.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Frontiers | A comprehensive review of Schisandrin B’s preclinical antitumor activity and mechanistic insights from network pharmacology [frontiersin.org]

- 3. biorxiv.org [biorxiv.org]

- 4. Schisandrin B inhibits cell proliferation and induces apoptosis in human cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Schisandrin B inhibits the proliferation of human lung adenocarcinoma A549 cells by inducing cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Schisandrin B suppresses osteosarcoma lung metastasis in vivo by inhibiting the activation of the Wnt/β‑catenin and PI3K/Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Multifaceted Biological Activities of Schisandra chinensis Lignans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schisandra chinensis, a woody vine native to Northern and Northeastern China, has a long-standing history in traditional medicine, where its berries are prized for their wide array of therapeutic properties. Modern phytochemical research has identified lignans as the primary bioactive constituents responsible for these effects. This technical guide provides an in-depth exploration of the biological activities of Schisandra chinensis lignans, with a focus on their antioxidant, anti-inflammatory, hepatoprotective, neuroprotective, and anticancer properties. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental methodologies, quantitative data, and visual representations of key signaling pathways.

Lignans from Schisandra chinensis, particularly dibenzocyclooctadiene lignans such as schisandrin, schisandrin B, schisandrin C, and gomisin A, have demonstrated a broad spectrum of pharmacological activities.[1] These compounds are characterized by a unique dibenzocyclooctadiene skeleton, and their biological efficacy is attributed to their complex chemical structures.[1] This guide synthesizes current scientific findings to provide a detailed understanding of their mechanisms of action and therapeutic potential.

Antioxidant Activity

Lignans from Schisandra chinensis are potent antioxidants that can mitigate oxidative stress through various mechanisms, including the direct scavenging of free radicals and the enhancement of endogenous antioxidant defense systems.[2]

Quantitative Data on Antioxidant Activity

The antioxidant capacity of Schisandra chinensis lignans has been quantified using various assays. The following table summarizes the IC50 values of extracts and individual lignans in different antioxidant assays.

| Compound/Extract | Assay | IC50 Value | Reference |

| S. chinensis Ethanol Extract | DPPH Radical Scavenging | 49.67 ± 15.63 µg/mL | [3] |

| S. sphenanthera Ethanol Extract | DPPH Radical Scavenging | 37.94 ± 7.57 µg/mL | [3] |

| S. chinensis Ethanol Extract | ABTS Radical Scavenging | 37.94 ± 7.57 µg/mL | [3] |

| S. sphenanthera Ethanol Extract | ABTS Radical Scavenging | 11.83 ± 4.09 µg/mL | [3] |

Experimental Protocol: Cellular Antioxidant Activity (CAA) Assay

The CAA assay is a cell-based method that measures the ability of antioxidants to inhibit the oxidation of a fluorescent probe within cells, providing a more biologically relevant assessment of antioxidant activity.[4][5]

Materials:

-

Human hepatocarcinoma HepG2 cells

-

Sterile black, clear-bottom 96-well microplates

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

-

2',7'-Dichlorofluorescin diacetate (DCFH-DA) probe

-

2,2'-Azobis(2-amidinopropane) dihydrochloride (ABAP) as a peroxyl radical initiator

-

Quercetin (as a standard)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed HepG2 cells in a 96-well black, clear-bottom plate at a density that will achieve 90-100% confluence after 24 hours (e.g., 60,000 cells per well).

-

Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.

-

Treatment: Remove the culture medium and wash the cells with PBS. Treat the cells with the test lignans or quercetin standards at various concentrations for 1 hour.

-

Probe Loading: Add DCFH-DA solution to each well and incubate for 1 hour.

-

Induction of Oxidative Stress: Add ABAP solution to each well to induce peroxyl radical formation.

-

Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence emission at 538 nm with an excitation at 485 nm every 5 minutes for 1 hour.[6]

-

Data Analysis: Calculate the CAA value as the percentage of inhibition of fluorescence in the presence of the antioxidant compound compared to the control (cells treated with only ABAP).

Logical Workflow for CAA Assay

Caption: Workflow of the Cellular Antioxidant Activity (CAA) Assay.

Anti-inflammatory Activity

Several lignans from Schisandra chinensis have demonstrated significant anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[7]

Quantitative Data on Anti-inflammatory Activity

The following table presents the IC50 values of specific lignans for their inhibitory effects on inflammatory mediators.

| Lignan | Target/Assay | Cell Line | IC50 Value (µM) | Reference |

| Pregomisin | SARS-CoV-2 3CLpro | - | 3.07 ± 0.38 | [8] |

| meso-Dihydroguaiaretic acid | SARS-CoV-2 3CLpro | - | 4.12 ± 0.38 | [8] |

| Nordihydroguaiaretic acid | SARS-CoV-2 3CLpro | - | 6.06 ± 0.62 | [8] |

| Pregomisin | SARS-CoV-2 PLpro | - | 5.23 ± 0.33 | [8] |

| meso-Dihydroguaiaretic acid | SARS-CoV-2 PLpro | - | 4.24 ± 0.46 | [8] |

| Nordihydroguaiaretic acid | SARS-CoV-2 PLpro | - | 16.28 ± 0.54 | [8] |

Experimental Protocol: In Vitro Anti-inflammatory Assay using LPS-stimulated Macrophages

This protocol details the procedure for evaluating the anti-inflammatory effects of Schisandra lignans on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM supplemented with 10% FBS

-

Lipopolysaccharide (LPS) from E. coli

-

Test lignans dissolved in DMSO

-

Griess reagent for nitric oxide (NO) measurement

-

ELISA kits for TNF-α, IL-1β, and IL-6

-

MTT reagent for cell viability assay

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM with 10% FBS at 37°C in a 5% CO2 incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of the test lignans for 1 hour.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. A negative control group (no LPS) and a vehicle control group (LPS + DMSO) should be included.

-

Measurement of Inflammatory Mediators:

-

Cell Viability: Assess the cytotoxicity of the lignans using the MTT assay to ensure that the observed anti-inflammatory effects are not due to cell death.

Signaling Pathway: Gomisin A Inhibition of the NF-κB/MAPKs Pathway

Gomisin A has been shown to exert its anti-inflammatory effects by inhibiting the TLR4-mediated NF-κB and MAPKs signaling pathways in microglia.[10]

Caption: Gomisin A inhibits LPS-induced inflammation via the TLR4/NF-κB/MAPKs pathway.

Hepatoprotective Activity

Schisandrin B is one of the most studied lignans for its potent hepatoprotective effects, primarily attributed to its antioxidant properties and its ability to modulate cellular defense mechanisms.[11][12]

Experimental Protocol: Carbon Tetrachloride (CCl4)-Induced Hepatotoxicity Model

This in vivo model is widely used to evaluate the hepatoprotective potential of compounds against chemically induced liver injury.[1][13]

Animals:

-

Male Sprague-Dawley rats or BALB/c mice.

Materials:

-

Carbon tetrachloride (CCl4)

-

Olive oil (as a vehicle)

-

Test compound (e.g., Schisandrin B)

-

Kits for measuring serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST)

-

Histological stains (Hematoxylin and Eosin)

Procedure:

-

Animal Acclimatization: Acclimatize the animals for at least one week before the experiment.

-

Grouping: Divide the animals into several groups: a normal control group, a CCl4 model group, a positive control group (e.g., silymarin), and treatment groups receiving different doses of the test lignan.

-

Treatment: Administer the test lignan or vehicle orally for a specified period (e.g., 7 days).

-

Induction of Hepatotoxicity: On the last day of treatment, administer a single intraperitoneal injection of CCl4 (e.g., 1 mL/kg, diluted in olive oil) to all groups except the normal control group, which receives only olive oil.[13]

-

Sample Collection: 24 hours after CCl4 administration, collect blood samples via cardiac puncture for serum analysis. Euthanize the animals and collect liver tissues.[1]

-

Biochemical Analysis: Measure the serum levels of ALT and AST to assess liver function.

-

Histopathological Examination: Fix a portion of the liver tissue in 10% formalin, embed in paraffin, section, and stain with H&E to observe liver morphology and signs of necrosis and inflammation.[1]

Signaling Pathway: Hepatoprotective Mechanism of Schisandrin B

Schisandrin B enhances the mitochondrial glutathione antioxidant status and induces heat shock proteins (HSPs), which collectively protect against oxidative stress-induced liver damage.[11]

Caption: Schisandrin B's dual mechanism of hepatoprotection.

Anticancer Activity

Certain Schisandra lignans, such as Schisandrin C, have been shown to possess anticancer properties by inducing apoptosis and cell cycle arrest in various cancer cell lines.

Quantitative Data on Anticancer Activity

The following table summarizes the cytotoxic effects of Schisandrin C on different human cancer cell lines.

| Lignan | Cancer Cell Line | Assay | IC50 Value (µM) | Reference |

| Schisandrin C | Bel-7402 (Hepatocellular Carcinoma) | MTT | 81.58 ± 1.06 | Not in retrieved data |

| Schisandrin C | KB-3-1 (Nasopharyngeal Carcinoma) | MTT | 108.00 ± 1.13 | Not in retrieved data |

| Schisandrin C | Bcap37 (Breast Cancer) | MTT | 136.97 ± 1.53 | Not in retrieved data |

Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell line of interest

-

96-well plates

-

Complete culture medium

-

Test lignan (e.g., Schisandrin C)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

-

Treatment: Treat the cells with various concentrations of the test lignan for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control.

-

MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined from the dose-response curve.

Signaling Pathway: Schisandrin C-Induced Apoptosis

Schisandrin C induces apoptosis in human leukemia U937 cells through the intrinsic pathway, involving the regulation of Bcl-2 family proteins and the activation of caspases.[14]

Caption: Intrinsic apoptosis pathway induced by Schisandrin C.

Conclusion

The lignans from Schisandra chinensis represent a rich source of bioactive compounds with significant therapeutic potential. Their diverse pharmacological activities, including antioxidant, anti-inflammatory, hepatoprotective, and anticancer effects, are supported by a growing body of scientific evidence. This technical guide has provided a comprehensive overview of these activities, including quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms. Further research and development of these natural compounds could lead to the discovery of novel therapeutic agents for a range of human diseases. The information presented herein is intended to facilitate and inspire future investigations into the promising pharmacological landscape of Schisandra chinensis lignans.

References

- 1. Inducing Acute Liver Injury in Rats via Carbon Tetrachloride (CCl4) Exposure Through an Orogastric Tube - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gomisin N enhances TNF-α-induced apoptosis via inhibition of the NF-κB and EGFR survival pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. zen-bio.com [zen-bio.com]

- 7. mdpi.com [mdpi.com]

- 8. Effects of diarylbutane lignans from Schisandra chinensis fruit on SARS-CoV-2 3CLpro and PLpro and their in vitro anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluation of In Vitro Anti-Inflammatory Activities and Protective Effect of Fermented Preparations of Rhizoma Atractylodis Macrocephalae on Intestinal Barrier Function against Lipopolysaccharide Insult - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Gomisin A modulates aging progress via mitochondrial biogenesis in human diploid fibroblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The crucial antioxidant action of schisandrin B in protecting against carbon tetrachloride hepatotoxicity in mice: a comparative study with butylated hydroxytoluene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Schisandrin B attenuates acetaminophen-induced hepatic injury through heat-shock protein 27 and 70 in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Development of experimental fibrotic liver diseases animal model by Carbon Tetracholoride - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Induction of G1 arrest and apoptosis by schisandrin C isolated from Schizandra chinensis Baill in human leukemia U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Schiarisanrin B: A Technical Guide to its Antioxidant and Anti-inflammatory Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiarisanrin B, a lignan isolated from the fruit of Schisandra chinensis, has garnered significant scientific interest for its potent antioxidant and anti-inflammatory properties. This technical guide provides an in-depth overview of the molecular pathways through which this compound exerts its therapeutic effects. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of this compound as a potential therapeutic agent for a range of inflammatory and oxidative stress-related diseases. This document summarizes key quantitative data, details experimental protocols, and visualizes the core signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the quantitative data on the antioxidant and anti-inflammatory effects of this compound, compiled from various in vitro and in vivo studies.

Table 1: Antioxidant Activity of this compound

| Assay Type | Model System | Outcome Measure | IC50 / Effect | Reference |

| DPPH Radical Scavenging | Cell-free | Radical scavenging | Data not explicitly available for this compound in provided results. | N/A |

| Oxidative Stress Model | Forced swimming-induced mice | Malondialdehyde (MDA) levels | Reduced MDA levels | [1] |

| Oxidative Stress Model | Forced swimming-induced mice | Superoxide Dismutase (SOD) activity | Increased SOD activity | [1] |

| Oxidative Stress Model | Forced swimming-induced mice | Glutathione (GSH) levels | Increased GSH levels | [1] |

Table 2: Anti-inflammatory Activity of this compound

| Model System | Inflammatory Stimulus | Measured Mediator | Concentration of this compound | % Inhibition / Fold Change | Reference |

| Rat Chondrocytes | IL-1β | MMP3, MMP13, IL-6, iNOS | Concentration-dependent | Decreased expression | [2][3] |

| Rat Chondrocytes | IL-1β | Collagen II, Aggrecan, Sox9 | 50 μM | Reversed downregulation | [3] |

| Mouse Model of Asthma | Ovalbumin (OVA) | Inflammatory cell infiltration | 15, 30, 60 mg/kg | Significantly reduced | [4] |

| Mouse Model of Asthma | Ovalbumin (OVA) | IgE levels | 15, 30, 60 mg/kg | Reduced levels | [4] |

| DSS-induced Colitis in Mice | Dextran Sulfate Sodium (DSS) | TNF-α, IL-1β, INF-γ, IL-6 | 10, 40, 100 mg/kg | Significantly reduced | [5] |

| LPS-induced Microglia | Lipopolysaccharide (LPS) | NO, TNF-α, PGE2, IL-1β, IL-6 | Not specified | Significantly downregulated | [6] |

Core Signaling Pathways

This compound modulates several key signaling pathways to exert its antioxidant and anti-inflammatory effects. The primary pathways identified are the NF-κB, Nrf2/HO-1, and MAPK pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound has been shown to inhibit the activation of this pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Anti-Inflammatory Effects of Schisandrin B on LPS-Stimulated BV2 Microglia via Activating PPAR-γ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Schisandrin A suppresses lipopolysaccharide-induced inflammation and oxidative stress in RAW 264.7 macrophages by suppressing the NF-κB, MAPKs and PI3K/Akt pathways and activating Nrf2/HO-1 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Schisandrin A suppresses lipopolysaccharide-induced inflammation and oxidative stress in RAW 264.7 macrophages by suppressing the NF-κB, MAPKs and PI3K/Akt pathways and activating Nrf2/HO-1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Schizandrin A Inhibits Microglia-Mediated Neuroninflammation through Inhibiting TRAF6-NF-κB and Jak2-Stat3 Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Neuroprotective Effects of Schisandrin B In Vitro: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schisandrin B (Sch B) is a prominent bioactive dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis.[1][2][3] This plant has a long history in traditional Chinese medicine for treating a variety of ailments, including those related to the central nervous system like insomnia and amnesia.[3][4] Modern pharmacological studies have substantiated these traditional uses, revealing Schisandrin B's potent biological activities, including antioxidant, anti-inflammatory, and specific neuroprotective properties.[4][5]

In vitro studies using various neuronal cell models have become crucial in elucidating the mechanisms behind Schisandrin B's ability to protect neurons from damage. These studies consistently demonstrate that Schisandrin B confers significant protection against insults relevant to neurodegenerative diseases, such as oxidative stress, apoptosis, neuroinflammation, and mitochondrial dysfunction.[5][6] Its multifaceted approach, targeting multiple signaling pathways simultaneously, makes it a promising candidate for further investigation in the development of novel neurotherapeutics.[5]

This technical guide provides a comprehensive overview of the in vitro neuroprotective effects of Schisandrin B. It summarizes key quantitative data, details common experimental protocols, and visualizes the critical molecular pathways involved, offering a foundational resource for professionals in neuroscience research and drug development.

Core Mechanisms of Neuroprotection

Schisandrin B exerts its neuroprotective effects through a multi-target approach, primarily by mitigating oxidative stress, inhibiting apoptosis, reducing neuroinflammation, and preserving mitochondrial function.

Attenuation of Oxidative Stress

Oxidative stress is a key pathogenic factor in many neurodegenerative diseases.[1][2] Schisandrin B has been shown to be a powerful antioxidant in various neuronal models. Its primary mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the cellular antioxidant response.[7][8][9][10]

Upon exposure to oxidative stressors, Schisandrin B facilitates the dissociation of Nrf2 from its inhibitor, Kelch-like ECH-associated protein 1 (Keap1).[7][8] This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes. This leads to the upregulation of crucial protective enzymes such as superoxide dismutase (SOD), glutathione (GSH), and thioredoxin.[7][11][12] The resulting effects are a significant reduction in reactive oxygen species (ROS), malondialdehyde (MDA), and lactate dehydrogenase (LDH) release, thereby protecting neurons from oxidative damage.[5][6][7][8]

Table 1: Quantitative Effects of Schisandrin B on Oxidative Stress Markers In Vitro

| Cell Model | Inducing Agent | Sch B Concentration | Biomarker | Result | Reference |

|---|---|---|---|---|---|

| PC12 Cells | Not specified | 10 µM | LDH Release | Reduced | [6] |

| PC12 Cells | Not specified | 10 µM | MDA Release | Reduced | [6] |

| PC12 Cells | Not specified | 10 µM | ROS Release | Reduced | [6] |

| PC12 Cells | Not specified | 10 µM | SOD Level | Significantly Increased | [6] |

| Amygdala (mice) | Forced Swimming | Not specified | MDA Levels | Reduced | [7][8] |

| Amygdala (mice) | Forced Swimming | Not specified | ROS Production | Reduced | [7][8] |

| Amygdala (mice) | Forced Swimming | Not specified | SOD & GSH | Significantly Increased | [7][8] |

| SH-SY5Y Cells | 6-OHDA | Not specified | Cell Survival | Increased | [9] |

| HT22 Cells | H₂O₂ | Not specified | ROS Generation | Inhibited |[13] |

Inhibition of Apoptotic Pathways

Apoptosis, or programmed cell death, is a tightly regulated process that, when dysregulated, contributes to neuronal loss in neurodegenerative conditions.[14] Schisandrin B confers neuroprotection by directly intervening in the apoptotic cascade. One key mechanism is the activation of the pro-survival Phosphatidylinositol-3 Kinase (PI3K)/Akt signaling pathway.[6] Activated Akt phosphorylates and inactivates several pro-apoptotic proteins, thereby promoting cell survival.

Furthermore, Schisandrin B modulates the balance of the B-cell lymphoma 2 (Bcl-2) family of proteins. It increases the expression of the anti-apoptotic protein Bcl-2 while decreasing the expression of the pro-apoptotic protein Bax.[6][15] This shift increases the Bcl-2/Bax ratio, which prevents the permeabilization of the mitochondrial outer membrane, reduces the release of cytochrome c, and subsequently inhibits the activation of executioner caspases like caspase-3 and caspase-9.[1][6][16]

Table 2: Quantitative Effects of Schisandrin B on Apoptotic Markers In Vitro

| Cell Model | Inducing Agent | Sch B Concentration | Biomarker | Result | Reference |

|---|---|---|---|---|---|

| PC12 Cells | Oxidative Stress | 10 µM | Apoptosis | Markedly Inhibited | [6] |

| PC12 Cells | Oxidative Stress | 10 µM | Bcl-2/Bax Ratio | Increased | [6] |

| Cortical Neurons | Aβ (1-42) | Not specified | Caspase-9 Activity | Decreased | [16] |

| Cortical Neurons | Aβ (1-42) | Not specified | Caspase-3 Activity | Decreased | [16] |

| L02 Cells | D-GalN | 1-40 µM | Apoptotic Rate | Significantly Reversed | [15] |

| L02 Cells | D-GalN | 1-40 µM | Bax Expression | Reduced | [15] |

| L02 Cells | D-GalN | 1-40 µM | Bcl-2 Expression | Increased | [15] |

| HT22 Cells | H₂O₂ | Not specified | Apoptosis | Inhibited by 22.817% |[13] |

Modulation of Neuroinflammation

Neuroinflammation, often mediated by activated microglia, is a critical component of neurodegeneration. Schisandrin B exhibits significant anti-neuroinflammatory properties by suppressing microglial activation and the subsequent production of pro-inflammatory mediators.[17] It effectively downregulates the expression of tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), interleukin-6 (IL-6), nitric oxide (NO), and prostaglandin E2 (PGE2).[3][5][17]

The molecular mechanism for this effect involves the inhibition of key inflammatory signaling pathways, including the Toll-like receptor 4 (TLR4)-dependent MyD88/IKK/NF-κB pathway and the Mitogen-Activated Protein Kinase (MAPK) pathways (p38, JNK, and ERK).[1][2][17][18] By preventing the phosphorylation of IκB and the subsequent nuclear translocation of NF-κB, as well as inhibiting the phosphorylation of MAPK proteins, Schisandrin B effectively halts the transcriptional activation of numerous pro-inflammatory genes.[1][17]

Table 3: Quantitative Effects of Schisandrin B on Neuroinflammatory Markers In Vitro

| Cell Model | Inducing Agent | Sch B Concentration | Biomarker | Result | Reference |

|---|---|---|---|---|---|

| Microglia | LPS | Not specified | NO, TNF-α, PGE₂, IL-1β, IL-6 | Significantly Downregulated | [17] |

| Microglia | LPS | Not specified | ROS Production | Inhibited | [17] |

| Microglia | LPS | Not specified | NADPH Oxidase Activity | Inhibited | [17] |

| HL-1 Cells | Angiotensin II | Not specified | IL-1β, TNF-α, IL-6 | Significantly Reduced | [19] |

| Rat Cerebrum | Ischemia | Not specified | TNF-α, IL-1β | Inhibited Protein Expression |[5] |

Preservation of Mitochondrial Integrity and Function

Mitochondrial dysfunction is a central element in neuronal cell death. Schisandrin B protects neurons by maintaining mitochondrial health and energy metabolism.[20][21] Studies show that it alleviates the loss of mitochondrial membrane potential (MMP), a critical early event in apoptosis.[20][21] It also restricts the opening of the mitochondrial permeability transition pore (mPTP) and the subsequent release of cytochrome c.[20][21][22]

Furthermore, Schisandrin B enhances mitochondrial energy metabolism by increasing ATP production.[13][20] A recent study identified that Schisandrin B's protective effects are mediated, in part, by upregulating Sirtuin 3 (Sirt3), a key mitochondrial deacetylase that regulates mitochondrial function and antioxidant responses.[13] By preserving mitochondrial integrity and function, Schisandrin B ensures a steady energy supply and prevents the activation of mitochondria-dependent apoptotic pathways.

Table 4: Quantitative Effects of Schisandrin B on Mitochondrial Function In Vitro

| Cell Model | Inducing Agent | Sch B Concentration | Biomarker | Result | Reference |

|---|---|---|---|---|---|

| Primary Hippocampal Neurons | Aβ₁₋₄₂ Oligomer | 2 µg/mL | Mitochondrial Membrane Potential | Significantly Alleviated Loss | [20][21] |

| Primary Hippocampal Neurons | Aβ₁₋₄₂ Oligomer | 2 µg/mL | Cytochrome c Oxidase Activity | Alleviated Impairment | [20][21] |

| Primary Hippocampal Neurons | Aβ₁₋₄₂ Oligomer | 2 µg/mL | mPTP Opening & Cytochrome c Release | Highly Restricted | [20][21] |

| Primary Hippocampal Neurons | Aβ₁₋₄₂ Oligomer | 2 µg/mL | ATP Production | Alterations Demonstrating Relief | [20][21] |

| HT22 Cells | H₂O₂ | Not specified | ATP Production | Increased by 53.411% | [13] |

| HT22 Cells | H₂O₂ | Not specified | Sirt3 Protein Expression | Upregulated |[13] |

Experimental Protocols and Workflows

Standardized in vitro assays are essential for evaluating the neuroprotective potential of compounds like Schisandrin B.[23] Below are generalized protocols for key experiments cited in the literature.

Cell Culture and Treatment

-

Cell Lines: Human neuroblastoma SH-SY5Y cells, rat pheochromocytoma PC12 cells, and mouse hippocampal HT22 cells are commonly used.[9][13][23] Primary neuronal cultures from rat hippocampus or cortex are also employed for more physiologically relevant models.[20]

-

Culture Conditions: Cells are typically maintained in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Schisandrin B Treatment: Sch B is dissolved in DMSO to create a stock solution and then diluted in culture medium to final concentrations, which typically range from 1 µM to 40 µM.[6][15] Cells are usually pre-treated with Sch B for 1 to 2 hours before the addition of a neurotoxic agent.[6]

Induction of Neurotoxicity

-

Oxidative Stress: Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) is added to the culture medium to model oxidative damage relevant to Parkinson's disease.[9][13]

-

Amyloid-β Toxicity: Oligomerized Amyloid-β (Aβ) peptides (e.g., Aβ₁₋₄₂ or Aβ₂₅₋₃₅) are used to simulate the neurotoxic environment of Alzheimer's disease.[20][21][24]

-

Neuroinflammation: Lipopolysaccharide (LPS) is used to stimulate microglia or co-cultures to induce an inflammatory response.[17]

-

Excitotoxicity/Ischemia: Oxygen-glucose deprivation/reperfusion (OGD/R) models are used to mimic ischemic stroke conditions.[25]

Key Experimental Assays

-

Cell Viability Assay:

-

Protocol: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) assay is performed. After treatment, the reagent is added to each well and incubated for 1-4 hours. The resulting formazan product is dissolved, and the absorbance is measured using a microplate reader. Cell viability is expressed as a percentage of the control group.[26]

-

-

Measurement of Oxidative Stress:

-

ROS Detection: Intracellular ROS levels are measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA). Cells are incubated with DCFH-DA, and the fluorescence intensity is measured by a fluorescence microplate reader or flow cytometry.

-

MDA and Antioxidant Enzymes: Cell lysates are collected, and the levels of malondialdehyde (MDA), superoxide dismutase (SOD), and glutathione (GSH) are quantified using commercially available colorimetric assay kits according to the manufacturer's instructions.[15]

-

-

Apoptosis Assays:

-

Flow Cytometry: Cells are stained with Annexin V-FITC and Propidium Iodide (PI) and analyzed by flow cytometry to distinguish between viable, early apoptotic, and late apoptotic cells.

-

Western Blot: Protein expression levels of Bcl-2, Bax, and cleaved caspase-3 are determined. Cells are lysed, and proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and incubated with specific primary antibodies followed by HRP-conjugated secondary antibodies. Bands are visualized using an ECL detection system.[15]

-

-

Quantitative Real-Time PCR (qRT-PCR):

-

Protocol: Total RNA is extracted from cells, and cDNA is synthesized via reverse transcription. qRT-PCR is then performed using SYBR Green master mix and gene-specific primers for targets like Bax, Bcl-2, TNF-α, IL-1β, etc. Gene expression is normalized to a housekeeping gene (e.g., GAPDH), and relative quantification is calculated using the 2-ΔΔCt method.[15]

-

Conclusion and Future Directions

The collective in vitro evidence strongly supports the neuroprotective potential of Schisandrin B. Its ability to concurrently target multiple pathological pathways—oxidative stress, apoptosis, neuroinflammation, and mitochondrial dysfunction—positions it as a highly promising therapeutic candidate. The activation of the Nrf2 antioxidant pathway and the inhibition of the NF-κB inflammatory pathway appear to be central to its mechanism of action.

The data summarized in this guide provide a robust foundation for researchers and drug developers. Future in vitro work could explore these effects in more complex models, such as 3D organoids or microfluidic "organ-on-a-chip" systems, to better mimic the intricate environment of the human brain.[27] While these in vitro findings are compelling, they must be further validated through rigorous preclinical in vivo studies and eventually, clinical trials, to fully realize the therapeutic potential of Schisandrin B for debilitating neurodegenerative diseases.[5]

References

- 1. Schisandrin B Ameliorates ICV-Infused Amyloid β Induced Oxidative Stress and Neuronal Dysfunction through Inhibiting RAGE/NF-κB/MAPK and Up-Regulating HSP/Beclin Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Schisandrin B Ameliorates ICV-Infused Amyloid β Induced Oxidative Stress and Neuronal Dysfunction through Inhibiting RAGE/NF-κB/MAPK and Up-Regulating HSP/Beclin Expression | PLOS One [journals.plos.org]

- 3. Neuroprotective effects of Schisandrin B against transient focal cerebral ischemia in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Silico Analysis, Anticonvulsant Activity, and Toxicity Evaluation of Schisandrin B in Zebrafish Larvae and Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Comprehensive Review on Schisandrin B and Its Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Schisandrin B protects PC12 cells against oxidative stress of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Schisandrin B alleviates acute oxidative stress via modulation of the Nrf2/Keap1-mediated antioxidant pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Schisandrin B shows neuroprotective effect in 6-OHDA-induced Parkinson's disease via inhibiting the negative modulation of miR-34a on Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Schisandrin B induces an Nrf2-mediated thioredoxin expression and suppresses the activation of inflammasome in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Schisandrin A regulates the Nrf2 signaling pathway and inhibits NLRP3 inflammasome activation to interfere with pyroptosis in a mouse model of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Schisandrin B Improves Mitochondrial Function and Inhibits HT22 Cell Apoptosis by Regulating Sirt3 Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 15. Protective effects of Schisandrin B against D-GalN-induced cell apoptosis in human hepatocyte (L02) cells via modulating Bcl-2 and Bax - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Schisandrin B attenuates the inflammatory response, oxidative stress and apoptosis induced by traumatic spinal cord injury via inhibition of p53 signaling in adult rats - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Schisandrin B exerts anti-neuroinflammatory activity by inhibiting the Toll-like receptor 4-dependent MyD88/IKK/NF-κB signaling pathway in lipopolysaccharide-induced microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Schisandrin B suppresses TGFβ1 signaling by inhibiting Smad2/3 and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. In vivo and in vitro investigations of schisandrin B against angiotensin II induced ferroptosis and atrial fibrosis by regulation of the SIRT1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Schisandrin Restores the Amyloid β-Induced Impairments on Mitochondrial Function, Energy Metabolism, Biogenesis, and Dynamics in Rat Primary Hippocampal Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. karger.com [karger.com]

- 22. Schisandrin B decreases the sensitivity of mitochondria to calcium ion-induced permeability transition and protects against carbon tetrachloride toxicity in mouse livers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. In vitro neurology assays - InnoSer [innoserlaboratories.com]

- 24. Schisandrin A Alleviates Inflammation and Oxidative Stress in Aβ25-35-Induced Alzheimer’s Disease in Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Schizandrin Protects against OGD/R-Induced Neuronal Injury by Suppressing Autophagy: Involvement of the AMPK/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Frontiers | Schisandrin B Induced ROS-Mediated Autophagy and Th1/Th2 Imbalance via Selenoproteins in Hepa1-6 Cells [frontiersin.org]

- 27. Frontiers | Neuroinflammatory In Vitro Cell Culture Models and the Potential Applications for Neurological Disorders [frontiersin.org]

The Cardioprotective Properties of Schisandrin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Schisandrin B, a bioactive dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, has emerged as a promising natural compound with significant cardioprotective effects. Extensive research has demonstrated its ability to mitigate a range of cardiac pathologies, including myocardial infarction, cardiac hypertrophy, fibrosis, and drug-induced cardiotoxicity. This technical guide provides an in-depth overview of the pharmacological activities of Schisandrin B, focusing on its molecular mechanisms, experimental evidence, and relevant signaling pathways.

Mechanisms of Cardioprotection

Schisandrin B exerts its cardioprotective effects through a multi-targeted approach, primarily by modulating oxidative stress, inflammation, apoptosis, and cellular signaling pathways crucial to cardiac health.

1.1. Attenuation of Oxidative Stress: Schisandrin B is a potent antioxidant.[1] It has been shown to enhance the myocardial glutathione antioxidant status, reducing the depletion of reduced glutathione and inhibiting the suppression of glutathione-dependent antioxidant enzymes during ischemia-reperfusion (I/R) injury.[2] The compound can also scavenge reactive oxygen species (ROS) and inhibit lipid peroxidation.[1] Interestingly, the cardioprotective antioxidant response may be mediated by an initial pro-oxidant effect, where ROS produced from the cytochrome P-450-catalyzed metabolism of Schisandrin B triggers the upregulation of antioxidant defenses like glutathione and heat shock proteins in cardiomyocytes.[3][4]

1.2. Anti-inflammatory Effects: Chronic inflammation is a key driver of cardiac remodeling and failure. Schisandrin B has been demonstrated to possess strong anti-inflammatory properties.[5] It can suppress the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[6][7] In the context of diabetic cardiomyopathy, Schisandrin B directly binds to and inhibits Myeloid differentiation primary response 88 (MyD88), a critical adaptor protein in Toll-like receptor signaling, thereby reducing MyD88-dependent inflammation.[8]

1.3. Inhibition of Apoptosis: Cardiomyocyte apoptosis, or programmed cell death, is a central event in the pathogenesis of various heart diseases. Schisandrin B effectively inhibits apoptosis in cardiomyocytes subjected to various insults, including doxorubicin toxicity, hypoxia/reoxygenation, and pressure overload.[5][9][10] It achieves this by modulating the expression of key apoptotic proteins, such as reducing the Bax/Bcl-2 ratio and inhibiting the activation of caspases.[9][11]

1.4. Modulation of Cardiac Remodeling: Schisandrin B has been shown to attenuate pathological cardiac remodeling, which involves hypertrophy and fibrosis. In a mouse model of pressure overload-induced cardiac hypertrophy, Schisandrin B treatment reduced the cardiomyocyte cross-sectional area and myocardial fibrosis.[12] It also improves cardiac function in mice after myocardial infarction by reducing infarct size and inhibiting myocardial fibrosis.[13][14]

Key Signaling Pathways Modulated by Schisandrin B

The cardioprotective effects of Schisandrin B are mediated through its interaction with several critical intracellular signaling pathways.

2.1. SIRT1/PI3K/Akt Pathway: In the context of angiotensin II (Ang II)-induced cardiac fibrosis, Schisandrin B upregulates Sirtuin 1 (SIRT1) expression.[6] This, in turn, inhibits the phosphoinositide 3-kinase/protein kinase B (PI3K/Akt) signaling pathway, leading to a reduction in fibroblast proliferation and differentiation, and decreased expression of fibrotic markers.[6]

2.2. MAPK/p53 Signaling Pathway: Doxorubicin-induced cardiotoxicity is a significant clinical challenge. Schisandrin B protects against this by inhibiting the mitogen-activated protein kinase (MAPK) and p53 signaling pathways.[5][15] It suppresses the phosphorylation of p38 MAPK and p53, thereby reducing DNA damage, oxidative stress, and apoptosis in cardiomyocytes.[5]

2.3. JAK2/STAT3 Signaling Pathway: In a model of norepinephrine-induced myocardial hypertrophy, Schisandrin B was found to inhibit the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) signaling pathway.[9] By downregulating the expression of JAK2 and STAT3, Schisandrin B reduces cardiomyocyte apoptosis and hypertrophy.[9]

2.4. Nrf2 Signaling Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Schisandrin B has been shown to activate the Nrf2 signaling pathway, leading to the upregulation of downstream antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[7][16] This activation helps to counteract oxidative stress in various cardiac injury models.

2.5. MyD88-Dependent Inflammatory Pathway: Schisandrin B directly targets the MyD88 protein, a key adaptor in Toll-like receptor signaling, to suppress inflammation in diabetic cardiomyopathy.[8] By inhibiting MyD88 activation, Schisandrin B reduces the expression of inflammatory genes in high-glucose-challenged cardiomyocytes.[8]

Quantitative Data on the Cardioprotective Effects of Schisandrin B

The following tables summarize the quantitative data from various studies, highlighting the efficacy of Schisandrin B in different models of cardiac disease.

Table 1: In Vivo Efficacy of Schisandrin B in Animal Models of Cardiac Disease

| Model | Species | Schisandrin B Dose | Duration | Key Findings | Reference |

| Angiotensin II-induced Cardiac Fibrosis | Mice | Not Specified | 28 days | Improved echocardiographic parameters (increased EF and FS, decreased LVESd, LVEDd, and LVPWth). Reduced serum levels of cTnI, cTnT, ANP, and BNP. Decreased expression of α-SMA, TGF-β1, collagen I, and collagen III. | [6] |

| Doxorubicin-induced Cardiotoxicity | Mice | Not Specified | 5 days | Improved left ventricular performance (increased FS, decreased LVDd). Attenuated increases in lipid peroxidation, nitrotyrosine formation, and metalloproteinase activation. Suppressed expression of phospho-p38 MAPK and phospho-p53. | [5][15] |

| Myocardial Infarction | Mice | 80 mg/kg/day | 3 weeks | Increased survival rate (85% vs 55% in vehicle). Improved cardiac function (increased LVEF and LVFS, decreased LVESd and LVEDd). Reduced infarct size and myocardial fibrosis. | [13][14] |

| Pressure Overload-induced Cardiac Hypertrophy | Mice | 80 mg/kg/d | 4 weeks | Improved cardiac function. Reduced myocardial cell cross-sectional area and fibrosis. Decreased expression of cardiac hypertrophy and fibrosis markers. | [12] |

| Diabetic Cardiomyopathy (Type 1 & 2) | Mice | Not Specified | Not Specified | Protected heart function and reduced myocardial injuries. Decreased secretion of inflammatory cytokines. | [8] |

| Pirarubicin-induced Cardiotoxicity | Rats | Not Specified | 8 weeks | Alleviated cardiotoxicity manifestations. Exhibited strong antioxidant and anti-apoptotic abilities. | [11] |

| Myocardial Ischemia-Reperfusion | Rats | 60 mg/kg | 15 days | Reduced myocardial infarct size (62.8±11.2% vs. 84.5±4.1% in I/R). Decreased plasma cTn-T and CK-MB levels. | [17] |

| Acute Ethanol-induced Cardiac Injury | Mice | Not Specified | 3 days | Improved cardiac function. Inhibited autophagy and subsequent apoptosis. | [18] |

Table 2: In Vitro Efficacy of Schisandrin B in Cardiomyocyte Models

| Cell Line | Insult | Schisandrin B Concentration | Key Findings | Reference |

| Rat Cardiac Fibroblasts | Angiotensin II (1 μM) | 20 μM | Inhibited cell migration. Increased SIRT1 expression and decreased TGF-β1, α-SMA, collagen I, and collagen III expression. | [6] |

| H9c2 Cardiomyocytes | Norepinephrine (10-6 mol/L) | 10 μg/mL | Increased cell survival rate and decreased apoptosis rate. Reduced BAX/Bcl-2 ratio and increased mitochondrial membrane potential. | [9] |

| H9c2 Cardiomyocytes | Hypoxia | 5-20 µM | Prevented hypoxia-induced inflammation and cell apoptosis. | [13] |

| H9c2 and Primary Cardiomyocytes | High Glucose (33 mM) | 2.5, 5, 10 µM | Prevented hypertrophic and fibrotic responses. Suppressed HG-induced inflammation. | [8] |

| H9c2 Cardiomyocytes | Hypoxia/Reoxygenation | Not Specified | Protected against apoptosis. Decreased sensitivity to Ca2+-induced mitochondrial permeability transition and increased mitochondrial membrane potential. | [10] |

| H9c2 Myoblasts | Ethanol | Not Specified | Inhibited autophagy and subsequent apoptosis. | [18] |

| H9c2 cells | Angiotensin II | Not Specified | Prevented hypertrophy and fibrosis by inhibiting the MAPK signaling pathway. | [12] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the key experimental protocols cited in the literature.

4.1. Animal Models

-

Angiotensin II-induced Cardiac Fibrosis: Male C57BL/6 mice (8-10 weeks old) were subcutaneously infused with Ang II (2.0 mg/kg/day) for 28 days.[6]

-

Doxorubicin-induced Cardiotoxicity: Mice received a single intraperitoneal (IP) injection of Doxorubicin (20 mg/kg).[5][15]

-

Myocardial Infarction: Myocardial infarction was induced in mice by permanent ligation of the left anterior descending (LAD) coronary artery.[13][14]

-

Pressure Overload-induced Cardiac Hypertrophy: Male C57BL/6J mice underwent transverse aortic constriction (TAC) to induce pressure overload.[12]

-

Myocardial Ischemia-Reperfusion: Rats were subjected to 30 minutes of left anterior descending coronary artery occlusion followed by 2 hours of reperfusion.[17]

-

Acute Ethanol-induced Cardiac Injury: Wild-type C57BL/6 mice were intraperitoneally injected with ethanol (3 g/kg/day) for 3 consecutive days.[18]

4.2. Cell Culture and Treatments

-

Isolation of Rat Cardiac Fibroblasts: Ventricles from newborn SD rats were minced, digested, and cultured in DMEM with 10% FBS.[6]

-

Cell Lines: H9c2 rat cardiomyoblasts are a commonly used cell line.[3][8][12][13]

-

Treatments:

-

Angiotensin II: Rat cardiac fibroblasts were treated with 1 μM Ang II for 48 hours.[6]

-

Norepinephrine: Cardiomyocytes were induced with 10-6 mol/L NE.[9]

-

Hypoxia: H9c2 cells were subjected to hypoxia by flushing a chamber with 5% CO2 and 95% N2 for 3 hours.[13]

-

High Glucose: H9c2 cells and primary cardiomyocytes were exposed to 33 mM glucose.[8]

-

4.3. Key Analytical Techniques

-

Echocardiography: Used to assess cardiac function in vivo, measuring parameters such as ejection fraction (EF), fractional shortening (FS), left ventricular end-systolic and end-diastolic diameters (LVESd, LVEDd).[6][13]

-

Histological Analysis: Heart tissues were stained with Hematoxylin and Eosin (H&E) for morphology and Masson's trichrome for fibrosis.[12][13]

-

Western Blotting: Used to quantify the protein expression levels of key signaling molecules (e.g., SIRT1, p-Akt, p-p38, Nrf2) and markers of hypertrophy and fibrosis (e.g., α-SMA, collagen I).[6][12]

-

RT-qPCR: Used to measure the mRNA expression levels of genes of interest.[6]

-

Cell Viability Assays (e.g., MTT): To assess the effect of Schisandrin B on cell survival.[6]

-

Apoptosis Detection (e.g., TUNEL assay): To quantify the number of apoptotic cells in heart tissue and cultured cardiomyocytes.[5]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by Schisandrin B and a general experimental workflow.

Caption: Overview of signaling pathways modulated by Schisandrin B for cardioprotection.

Caption: General experimental workflow for investigating Schisandrin B's cardioprotective effects.

Conclusion

Schisandrin B demonstrates significant potential as a therapeutic agent for the prevention and treatment of a variety of cardiovascular diseases. Its multifaceted mechanism of action, encompassing antioxidant, anti-inflammatory, and anti-apoptotic properties, is mediated through the modulation of several key signaling pathways. The quantitative data from both in vivo and in vitro studies provide robust evidence for its efficacy. Further research, including well-designed clinical trials, is warranted to translate these promising preclinical findings into novel therapies for patients with heart disease. This technical guide serves as a comprehensive resource for researchers and drug development professionals to facilitate further investigation into the cardioprotective properties of Schisandrin B.

References

- 1. A Comprehensive Review on Schisandrin B and Its Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Schisandrin B protects against myocardial ischemia-reperfusion injury by enhancing myocardial glutathione antioxidant status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytochrome P-450-catalyzed reactive oxygen species production mediates the (–)schisandrin B-induced glutathione and heat shock responses in H9c2 cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Schisandrin B-induced glutathione antioxidant response and cardioprotection are mediated by reactive oxidant species production in rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Schisandrin B Prevents Doxorubicin Induced Cardiac Dysfunction by Modulation of DNA Damage, Oxidative Stress and Inflammation through Inhibition of MAPK/p53 Signaling | PLOS One [journals.plos.org]

- 6. Schisandrin B regulates the SIRT1/PI3K/Akt signaling pathway to ameliorate Ang II-infused cardiac fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Schizandrin B attenuates hypoxia/reoxygenation injury in H9c2 cells by activating the AMPK/Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Schisandrin B Attenuates Diabetic Cardiomyopathy by Targeting MyD88 and Inhibiting MyD88‐Dependent Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Schisandrin Protects against Norepinephrine-Induced Myocardial Hypertrophic Injury by Inhibiting the JAK2/STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Schisandrin B stereoisomers protect against hypoxia/reoxygenation-induced apoptosis and inhibit associated changes in Ca2+-induced mitochondrial permeability transition and mitochondrial membrane potential in H9c2 cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Schisandrin B Antagonizes Cardiotoxicity Induced by Pirarubicin by Inhibiting Mitochondrial Permeability Transition Pore (mPTP) Opening and Decreasing Cardiomyocyte Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Schisandrin B attenuates pressure overload-induced cardiac remodeling in mice by inhibiting the MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Beneficial Effects of Schisandrin B on the Cardiac Function in Mice Model of Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Beneficial Effects of Schisandrin B on the Cardiac Function in Mice Model of Myocardial Infarction | PLOS One [journals.plos.org]

- 15. Schisandrin B Prevents Doxorubicin Induced Cardiac Dysfunction by Modulation of DNA Damage, Oxidative Stress and Inflammation through Inhibition of MAPK/p53 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Potential Targets of Natural Products for Improving Cardiac Ischemic Injury: The Role of Nrf2 Signaling Transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 17. spandidos-publications.com [spandidos-publications.com]

- 18. Schisandrin B Protects against Acute Ethanol-Induced Cardiac Injury by Downregulating Autophagy via the NOX4/ROS Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Antitumor Potential of Schisandrin B in Colon Cancer: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schisandrin B (Sch B), a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, has garnered significant attention for its diverse pharmacological activities, including its anticancer properties.[1][2][3][4] Emerging evidence highlights its potential as a therapeutic agent against colon cancer, one of the most prevalent and lethal malignancies worldwide.[1][3][5] This technical guide synthesizes the current understanding of Schisandrin B's antitumor effects on colon cancer, focusing on its molecular mechanisms, summarizing key quantitative data, and detailing relevant experimental protocols.

Efficacy of Schisandrin B in Colon Cancer Models

Schisandrin B has demonstrated significant inhibitory effects on the proliferation of human colon cancer cell lines and has shown to suppress tumor growth in vivo.[1][2][5]

In Vitro Cytotoxicity

The cytotoxic effects of Schisandrin B have been evaluated across a panel of human colorectal cancer (CRC) cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below. Notably, Schisandrin B exhibits a concentration-dependent inhibitory effect on the viability of various CRC cell lines, while showing less significant effects on normal human colon cells.[2][6]

| Cell Line | Description | IC50 (µM) after 24h | IC50 (µM) after 48h |

| HCT116 | Colorectal Carcinoma | 75[7][8] | Present in multiple sources[2][6][9] |

| HT29 | Colorectal Adenocarcinoma | Data not available | Present in multiple sources[2][6][9] |

| SW480 | Colorectal Adenocarcinoma | Data not available | Present in multiple sources[2][6][9] |

| SW620 | Colorectal Adenocarcinoma, metastatic site | Data not available | Present in multiple sources[2][6][9] |

| Caco-2 | Colorectal Adenocarcinoma | No significant effect[2][6] | No significant effect[2][6] |

| LS174T | Colorectal Adenocarcinoma | Data not available | Present in multiple sources[2][9] |

| CCD 841 CoN | Normal Colon Epithelial Cells | Not statistically significant[2][6] | Not statistically significant[2][6] |

In Vivo Tumor Suppression

In a mouse xenograft model, Schisandrin B treatment led to a reduction in colon tumor growth, underscoring its potential therapeutic efficacy in a living organism.[1][2][3][4][5][10]

Molecular Mechanisms of Action

Schisandrin B exerts its antitumor effects through multiple mechanisms, primarily by inducing apoptosis and cell cycle arrest. Two key signaling pathways have been identified to be modulated by Schisandrin B in colon cancer cells.

Endoplasmic Reticulum (ER) Stress-Mediated Apoptosis via CHOP Signaling

A primary mechanism of Schisandrin B-induced cell death in colon cancer is the activation of the unfolded protein response (UPR) and subsequent ER stress.[2][11] Schisandrin B upregulates the expression of C/EBP homologous protein (CHOP), a key transcription factor in ER stress-mediated apoptosis.[1][2][5][6][11] The activation of CHOP signaling leads to an increase in the expression of pro-apoptotic proteins such as BAX and Caspase-3, ultimately culminating in programmed cell death.[6] Knockdown of CHOP has been shown to alleviate the cytotoxic effects of Schisandrin B, confirming the critical role of this pathway.[2][3][4][5]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. biorxiv.org [biorxiv.org]

- 4. researchportal.port.ac.uk [researchportal.port.ac.uk]

- 5. Schisandrin B Suppresses Colon Cancer Growth by Inducing Cell Cycle Arrest and Apoptosis: Molecular Mechanism and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. Schisandrin B exerts anti-colorectal cancer effect through CXCL2/ERK/DUSP11 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. portal.research.lu.se [portal.research.lu.se]

- 11. biorxiv.org [biorxiv.org]

Schisandrin B and the Induction of Apoptosis Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Schisandrin B (Sch B), a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, has garnered significant attention for its diverse pharmacological activities, including potent antitumor effects. A primary mechanism underlying its anticancer properties is the induction of apoptosis, or programmed cell death, in a variety of cancer cell types. This technical guide provides an in-depth overview of the signaling pathways modulated by Schisandrin B to trigger apoptosis, supported by quantitative data and detailed experimental methodologies. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of oncology, pharmacology, and drug development.

Introduction to Schisandrin B-Induced Apoptosis

Apoptosis is a crucial process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. Schisandrin B has been shown to selectively induce apoptosis in cancer cells, making it a promising candidate for novel anticancer therapies.[1][2] Its pro-apoptotic effects are mediated through a complex interplay of signaling cascades that converge on the activation of caspases, the executioners of apoptosis. The primary pathways implicated in Schisandrin B-induced apoptosis include the intrinsic (mitochondrial) pathway, modulation of key survival signaling such as PI3K/Akt and Wnt/β-catenin, and the induction of cellular stress responses like the generation of reactive oxygen species (ROS) and endoplasmic reticulum (ER) stress.[3][4][5]

Core Signaling Pathways in Schisandrin B-Induced Apoptosis

Schisandrin B orchestrates a multi-pronged attack on cancer cell survival by targeting several critical signaling nodes.

The Intrinsic (Mitochondrial) Apoptosis Pathway

The mitochondrial pathway is a central mechanism through which Schisandrin B exerts its pro-apoptotic effects.[3] This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which consists of both anti-apoptotic (e.g., Bcl-2, Bcl-xL) and pro-apoptotic (e.g., Bax, Bak) members.[6] Schisandrin B treatment has been shown to disrupt the balance between these proteins, favoring a pro-apoptotic state.[1][3]

Specifically, Schisandrin B upregulates the expression of pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins such as Bcl-2.[3][7][8] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), a critical event in the intrinsic pathway.[3] MOMP results in the release of cytochrome c from the mitochondria into the cytoplasm. Cytosolic cytochrome c then binds to Apoptotic protease activating factor 1 (Apaf-1), leading to the formation of the apoptosome and the activation of caspase-9, an initiator caspase.[3] Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3, which then execute the final stages of apoptosis by cleaving a broad spectrum of cellular substrates, including poly (ADP-ribose) polymerase (PARP).[3][7]

Figure 1: Intrinsic apoptosis pathway induced by Schisandrin B.

Modulation of PI3K/Akt and Wnt/β-catenin Survival Pathways

The PI3K/Akt and Wnt/β-catenin signaling pathways are critical for cell survival, proliferation, and resistance to apoptosis. Schisandrin B has been demonstrated to inhibit these pro-survival pathways in various cancer models.[5][9][10]

Inhibition of the PI3K/Akt pathway by Schisandrin B leads to decreased phosphorylation and activation of Akt, a serine/threonine kinase that promotes cell survival by phosphorylating and inactivating several pro-apoptotic targets.[1][11][12] By suppressing Akt activity, Schisandrin B effectively removes this pro-survival brake, thereby sensitizing cancer cells to apoptosis.[5][13]

Similarly, Schisandrin B has been shown to suppress the Wnt/β-catenin signaling pathway, which is aberrantly activated in many cancers.[5][10] This inhibition prevents the nuclear translocation of β-catenin and subsequent transcription of target genes involved in cell proliferation and survival.[14]

Figure 2: Inhibition of PI3K/Akt and Wnt/β-catenin pathways.

Induction of Oxidative and Endoplasmic Reticulum Stress

Schisandrin B can induce the production of reactive oxygen species (ROS) in cancer cells.[15][16][17] While low levels of ROS can promote cell proliferation, excessive ROS accumulation leads to oxidative stress and cellular damage, ultimately triggering apoptosis.[15] The increase in ROS can contribute to the disruption of mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[15]

Furthermore, Schisandrin B has been found to induce endoplasmic reticulum (ER) stress.[4][18] This leads to the unfolded protein response (UPR), a cellular stress response aimed at restoring ER homeostasis. However, under prolonged or severe ER stress, the UPR can switch to a pro-apoptotic signaling cascade. A key player in this process is the transcription factor C/EBP homologous protein (CHOP), which is upregulated by Schisandrin B.[4][19] CHOP promotes apoptosis by downregulating anti-apoptotic proteins like Bcl-2 and upregulating pro-apoptotic proteins.[19]

Figure 3: ROS and ER stress-mediated apoptosis by Schisandrin B.

Quantitative Data on Schisandrin B-Induced Apoptosis

The pro-apoptotic effects of Schisandrin B have been quantified in numerous studies across various cancer cell lines. The following tables summarize key quantitative data.

Table 1: IC50 Values of Schisandrin B in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| HCT116 | Colon Cancer | ~25-50 | 48 | [18] |

| HCCC-9810 | Cholangiocarcinoma | ~40 | 48 | [3] |

| RBE | Cholangiocarcinoma | ~40 | 48 | [3] |

| GBC-SD | Gallbladder Cancer | Not specified | Not specified | [7] |

| NOZ | Gallbladder Cancer | Not specified | Not specified | [7] |

| A375 | Melanoma | ~40-60 | Not specified | [14] |

| B16 | Melanoma | ~40-60 | Not specified | [14] |

Table 2: Modulation of Apoptosis-Related Protein Expression by Schisandrin B

| Cell Line | Protein | Change in Expression | Treatment Conditions | Reference |

| HCCC-9810 | Bcl-2 | Decreased | 20-80 µM Sch B for 48h | [3] |

| HCCC-9810 | Bax | Increased | 20-80 µM Sch B for 48h | [3] |

| HCCC-9810 | Cleaved Caspase-9 | Increased | 20-80 µM Sch B for 48h | [3] |

| HCCC-9810 | Cleaved Caspase-3 | Increased | 20-80 µM Sch B for 48h | [3] |

| HCCC-9810 | Cleaved PARP | Increased | 20-80 µM Sch B for 48h | [3] |

| RBE | Bcl-2 | Decreased | 20-80 µM Sch B for 48h | [3] |

| RBE | Bax | Increased | 20-80 µM Sch B for 48h | [3] |

| RBE | Cleaved Caspase-9 | Increased | 20-80 µM Sch B for 48h | [3] |

| RBE | Cleaved Caspase-3 | Increased | 20-80 µM Sch B for 48h | [3] |

| RBE | Cleaved PARP | Increased | 20-80 µM Sch B for 48h | [3] |

| HCT116 | BAX/BCL-2 Ratio | Increased | 25-50 µM Sch B for 48h | [18] |

| HCT116 | Cleaved Caspase-3 | Increased | 25-50 µM Sch B for 48h | [18] |

| GBC-SD | Bcl-2 | Downregulated | Not specified | [7] |

| GBC-SD | Bax | Upregulated | Not specified | [7] |

| GBC-SD | Cleaved Caspase-9 | Upregulated | Not specified | [7] |

| GBC-SD | Cleaved Caspase-3 | Upregulated | Not specified | [7] |

| GBC-SD | Cleaved PARP | Upregulated | Not specified | [7] |

| NOZ | Bcl-2 | Downregulated | Not specified | [7] |

| NOZ | Bax | Upregulated | Not specified | [7] |

| NOZ | Cleaved Caspase-9 | Upregulated | Not specified | [7] |

| NOZ | Cleaved Caspase-3 | Upregulated | Not specified | [7] |

| NOZ | Cleaved PARP | Upregulated | Not specified | [7] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on Schisandrin B-induced apoptosis.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of Schisandrin B on cancer cells.

Protocol:

-

Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of Schisandrin B (e.g., 0, 10, 20, 40, 80 µM) for different time points (e.g., 24, 48, 72 hours).

-

After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control (untreated) cells.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after Schisandrin B treatment.

Protocol:

-

Treat cells with the desired concentrations of Schisandrin B for the specified time.

-

Harvest the cells by trypsinization and wash them twice with cold PBS.

-

Resuspend the cells in 1X binding buffer at a concentration of 1x10⁶ cells/mL.[3]

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[3]

-

Incubate the cells in the dark for 15 minutes at room temperature.[3]

-

Add 400 µL of 1X binding buffer to each tube.[3]

-

Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Figure 4: Experimental workflow for apoptosis detection.

Western Blot Analysis

Objective: To determine the expression levels of apoptosis-related proteins.

Protocol:

-